molecular formula C13H19NO2 B13530553 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

Cat. No.: B13530553
M. Wt: 221.29 g/mol
InChI Key: VXCPWCSFNVJTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3-methoxy-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-(3-methoxy-4-methylphenyl)propanoic acid derivative, followed by functional group transformations to introduce the aminomethyl group and the hydroxyl group.

    Cyclization Reaction: The precursor 3-(3-methoxy-4-methylphenyl)propanoic acid can be cyclized using a strong acid catalyst, such as sulfuric acid, to form the cyclobutane ring.

    Aminomethylation: The cyclobutane intermediate can be treated with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides, thiolates

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It can be used as a probe to study the interactions of cyclobutane-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the methoxy and methyl substituents on the phenyl ring.

    3-(Aminomethyl)-3-(4-methoxyphenyl)cyclobutan-1-ol: Lacks the methyl substituent on the phenyl ring.

    3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol: Lacks the methoxy substituent on the phenyl ring.

Uniqueness

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3

InChI Key

VXCPWCSFNVJTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.